

Spectroscopic Characterization of 3-Bromopenta-1,4-diene: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopenta-1,4-diene

Cat. No.: B15421964

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Bromopenta-1,4-diene**. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in the identification and characterization of **3-Bromopenta-1,4-diene** and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromopenta-1,4-diene**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.90	ddd	2H	H-2, H-4
~5.40	d	2H	H-1a, H-5a (trans to C-Br)
~5.25	d	2H	H-1b, H-5b (cis to C-Br)
~4.80	m	1H	H-3

ddd = doublet of doublet of doublets, d = doublet, m = multiplet

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~135	C-2, C-4
~120	C-1, C-5
~55	C-3

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Medium	=C-H stretch
~1640	Medium	C=C stretch
~920, ~1000	Strong	=C-H bend (out-of-plane)
~600	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
146/148	~50	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
67	100	[C ₅ H ₇] ⁺ (Loss of Br radical)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **3-Bromopenta-1,4-diene** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 5 seconds) are used to ensure quantitative signals for all carbon environments. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **3-Bromopenta-1,4-diene**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

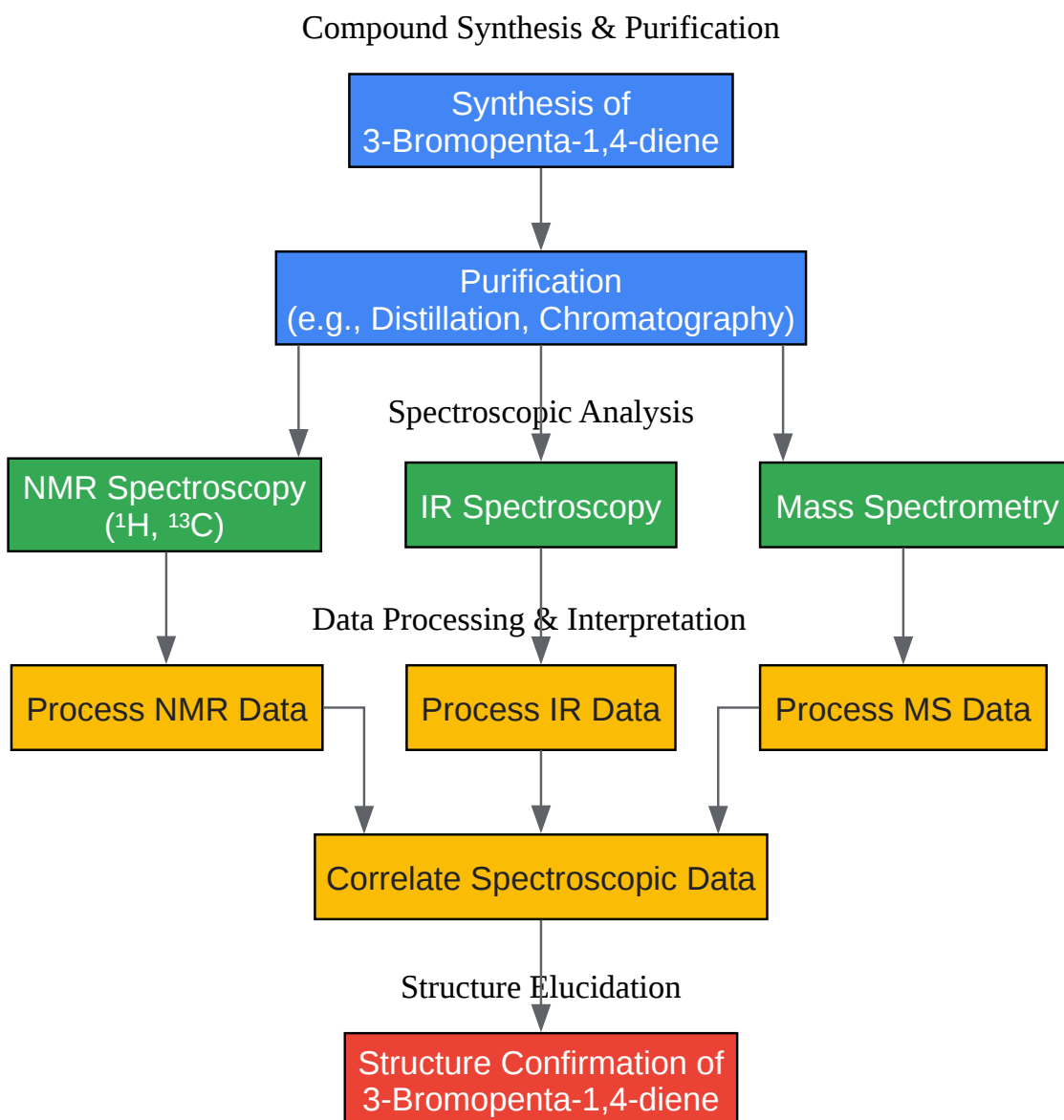
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is typically used.
- **Data Acquisition:** In EI mode, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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